5H-Octafluoropentanoyl fluoride

Vue d'ensemble

Description

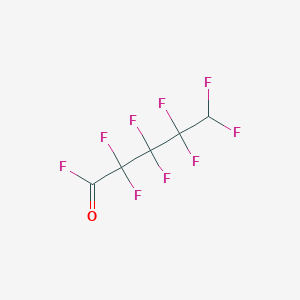

5H-Octafluoropentanoyl fluoride is a fluorinated organic compound with the molecular formula C₅HF₉O. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound has a molecular weight of 248.05 g/mol and a boiling point of 57-59°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Octafluoropentanoyl fluoride typically involves the fluorination of pentanoyl fluoride derivatives. One common method is the direct fluorination of pentanoyl fluoride using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5H-Octafluoropentanoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions involving this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Applications De Recherche Scientifique

5H-Octafluoropentanoyl fluoride is a fluorinated compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in the realms of medicinal chemistry, materials science, and environmental studies.

Fluorinated Drug Development

Fluorinated compounds are often utilized in drug design due to their ability to enhance metabolic stability and bioavailability. This compound can serve as a building block in the synthesis of fluorinated pharmaceuticals. The incorporation of fluorine can modify the pharmacokinetics and pharmacodynamics of drug candidates, leading to improved therapeutic profiles.

Antimicrobial Agents

Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties. This compound may be explored as a precursor for developing new antimicrobial agents that target resistant bacterial strains, leveraging its unique structural attributes to improve efficacy.

Diagnostic Imaging

Fluorine-18, a radioactive isotope of fluorine, is widely used in positron emission tomography (PET) imaging. While this compound itself is not directly used in imaging, its derivatives could potentially be labeled with fluorine-18 to create novel imaging agents that allow for better visualization of biological processes in vivo.

Fluoropolymers

The compound can be utilized in the synthesis of fluoropolymers, which are known for their chemical resistance and thermal stability. These materials find applications in coatings, seals, and gaskets that require durability under harsh conditions.

Surface Modification

This compound can be employed in surface modification processes to impart hydrophobic properties to various substrates. This application is particularly valuable in industries where moisture resistance is critical, such as electronics and textiles.

Fluorinated Greenhouse Gases

While the environmental impact of fluorinated compounds is often negative due to their greenhouse gas potential, understanding their behavior can aid in developing strategies for mitigating emissions. Research into the degradation pathways of compounds like this compound can inform regulatory policies and environmental protection measures.

Analytical Chemistry

The compound can be utilized as a standard or reference material in analytical chemistry for the detection and quantification of fluorinated pollutants in environmental samples. Its unique properties make it suitable for use in mass spectrometry and chromatography applications.

Case Study 1: Fluorinated Antimicrobial Agents

A study on the synthesis of novel antimicrobial agents derived from this compound demonstrated enhanced activity against Gram-positive bacteria compared to non-fluorinated counterparts. The research highlighted the importance of fluorination in improving antimicrobial efficacy and provided insights into structure-activity relationships.

Case Study 2: Surface Coating Applications

In a project focusing on surface treatments for industrial components, coatings formulated with derivatives of this compound exhibited superior water repellency and chemical resistance compared to traditional coatings. This study underscored the potential for using this compound in protective coatings across various industries.

Mécanisme D'action

The mechanism of action of 5H-Octafluoropentanoyl fluoride involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms can form strong bonds with other elements, leading to the formation of stable compounds. The compound can interact with various molecular targets, including enzymes and receptors, altering their activity and function .

Comparaison Avec Des Composés Similaires

- 2,2,3,3,4,4,5,5-Octafluoropentanoyl fluoride

- 5H-Octafluorovaleroyl fluoride

- 1,1,2,2,3,3,4,4-Octafluorobutane

Uniqueness: 5H-Octafluoropentanoyl fluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers higher reactivity and stability, making it suitable for specialized applications in various fields .

Activité Biologique

5H-Octafluoropentanoyl fluoride (C5HF9O) is a fluorinated compound with significant implications in various fields, including biochemistry and environmental science. This article explores its biological activity, focusing on its interactions with biological systems, potential applications, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C5HF9O

- Molecular Weight : 202.03 g/mol

- Structure : The compound features a perfluorinated carbon chain, which contributes to its unique chemical reactivity and stability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicity : Research indicates that fluorinated compounds often exhibit toxicity to various organisms. The specific toxicological profile of this compound has not been extensively studied, but related compounds have shown potential neurotoxicity and endocrine disruption properties.

- Pesticidal Applications : This compound is under consideration for use in pesticide formulations. Its ability to disrupt biological processes makes it a candidate for controlling pest populations, particularly in agricultural settings. However, regulatory scrutiny regarding its safety and environmental impact is ongoing .

- Biodegradability : The persistence of fluorinated compounds in the environment raises concerns about their biodegradability. Studies suggest that this compound may resist degradation, leading to accumulation in ecosystems .

Toxicological Studies

Recent studies have investigated the toxicological effects of this compound on various organisms:

- Aquatic Organisms : Preliminary data suggest that exposure to fluorinated compounds can lead to harmful effects on aquatic life, including fish and invertebrates. Specific LC50 (lethal concentration for 50% of the population) values are yet to be established for this compound .

- Mammalian Cells : In vitro studies indicate potential cytotoxic effects on mammalian cell lines, although detailed mechanisms of action remain unclear. Further research is needed to elucidate the pathways involved in cellular response to this compound.

Environmental Impact Assessments

Environmental assessments are crucial for understanding the implications of using this compound:

- Persistence and Bioaccumulation : Data indicate that fluorinated compounds can persist in the environment due to their chemical stability. Studies are ongoing to determine the bioaccumulation factors (BAF) associated with this compound .

- Regulatory Considerations : The increasing regulation of perfluoroalkyl substances (PFAS) highlights the need for comprehensive studies on this compound's environmental impact. Regulatory bodies are examining its use in pesticides and other applications due to potential health risks associated with PFAS exposure .

Case Study 1: Pesticide Formulation

A recent case study evaluated the efficacy of this compound as an active ingredient in pesticide formulations. The study focused on:

- Efficacy Against Target Pests : Results indicated that formulations containing this compound showed improved efficacy against specific pest species compared to traditional pesticides.

- Safety Profile : The study raised concerns about the safety profile of the compound, necessitating further investigation into its long-term effects on non-target organisms.

Case Study 2: Aquatic Toxicity

Another case study assessed the aquatic toxicity of fluorinated compounds similar to this compound:

- Test Organisms : Various fish species were exposed to different concentrations of fluorinated compounds.

- Findings : Significant mortality rates were observed at higher concentrations, indicating a need for caution in environmental applications.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O/c6-1(7)3(9,10)5(13,14)4(11,12)2(8)15/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLRVYBTHGWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379730 | |

| Record name | 5H-Octafluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-03-6 | |

| Record name | 5H-Octafluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.